Iodoform-d

Content Navigation

CAS Number

Product Name

IUPAC Name

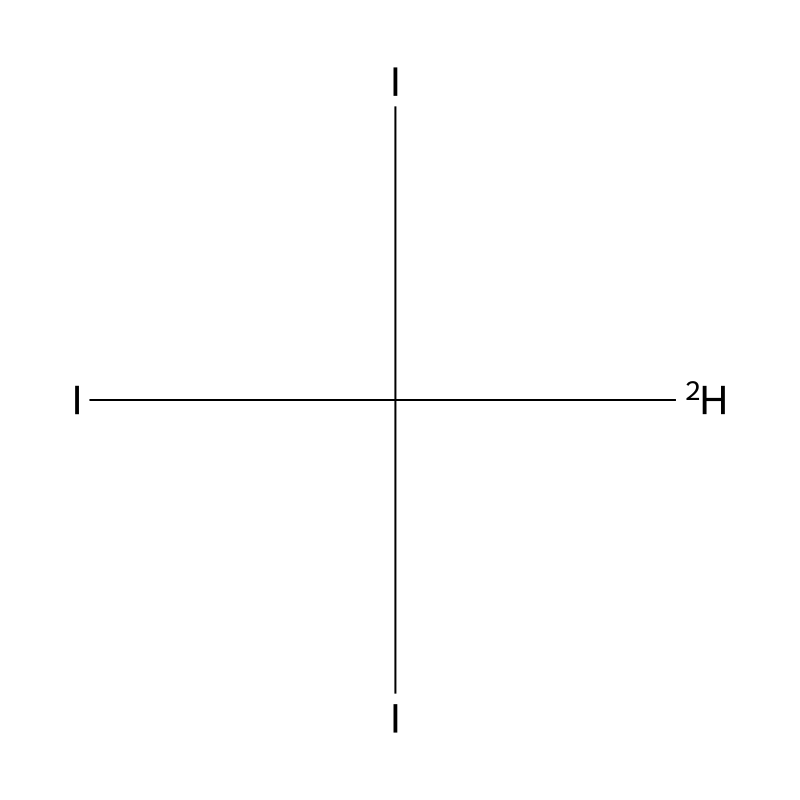

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some potential applications of Iodoform-d in scientific research:

Mechanistic Studies

Iodoform-d can be a valuable tool in elucidating the mechanisms of reactions involving iodoform. Because the C-D bond is stronger than the C-H bond, the reaction rate of iodoform-d may be slower than iodoform. This kinetic isotope effect can be used to determine if a reaction proceeds through cleavage of a C-H bond [].

Solid-State NMR Spectroscopy

Deuteration can simplify NMR spectra by reducing signal overlap from protons. Iodoform-d can be used in solid-state NMR experiments to study the structure and dynamics of materials containing iodoform [].

Pharmaceutical Research

Iodoform-d may be a useful isotopic tracer in studies of the metabolism and pharmacokinetics of iodoform-containing drugs. By tracking the deuterium atoms, researchers can gain insights into how the drug is absorbed, distributed, metabolized, and excreted [].

Iodoform, chemically known as triiodomethane, has the molecular formula . It is a pale yellow, crystalline compound characterized by a distinctive antiseptic odor reminiscent of hospitals. Historically, it has been utilized as a disinfectant and antiseptic due to its antimicrobial properties. The compound is volatile and exhibits a sweetish taste, which contributes to its historical use in medicinal applications. Iodoform is produced through the haloform reaction, which involves the reaction of iodine and sodium hydroxide with methyl ketones or secondary alcohols that contain a methyl group in the alpha position .

The primary chemical reaction involving iodoform is the iodoform test, which identifies the presence of methyl ketones or specific secondary alcohols. The mechanism of this reaction can be broken down into several steps:

- Formation of Enolate Ion: The hydroxide ion abstracts an acidic alpha hydrogen from the methyl ketone or secondary alcohol, forming an enolate ion.

- Halogenation: The enolate ion then displaces iodide ions from iodine, leading to the substitution of all three hydrogen atoms in the methyl group with iodine atoms, resulting in a triiodomethyl group.

- Hydrolysis: The intermediate compound undergoes hydrolysis in an alkaline solution, yielding a sodium salt and precipitating iodoform as a pale yellow solid .

Iodoform can be synthesized through several methods:

- Haloform Reaction: The most common synthesis method involves reacting iodine with sodium hydroxide and a methyl ketone or secondary alcohol. This reaction leads to the formation of iodoform as described previously.

- Electrolysis: Iodoform can also be produced by electrolyzing aqueous solutions of acetone combined with inorganic iodides and sodium carbonate .

- Direct Halogenation: In some cases, direct halogenation of methane derivatives can yield iodoform, though this method is less common.

Iodoform has several applications:

- Antiseptic: Historically used in surgical dressings and topical antiseptics for minor cuts and abrasions.

- Laboratory Reagent: Employed in organic chemistry for identifying methyl ketones through the iodoform test.

- Pharmaceuticals: Occasionally used in formulations requiring antiseptic properties .

Studies on iodoform interactions focus primarily on its biological effects and potential toxicity. While it effectively inhibits microbial growth, prolonged exposure can lead to skin irritation or systemic toxicity if absorbed in significant quantities. Research continues into safer alternatives that provide similar antimicrobial efficacy without the associated risks .

Iodoform shares structural similarities with several other compounds that also undergo haloform reactions or exhibit similar properties. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Characteristics | Unique Aspects |

|---|---|---|---|

| Iodoform | CHI₃ | Pale yellow, volatile, antiseptic odor | Unique for its specific use in identifying methyl ketones |

| Chloroform | CHCl₃ | Colorless liquid, sweet smell | Used primarily as a solvent; less effective as an antiseptic |

| Bromoform | CHBr₃ | Colorless liquid, heavier than water | Less commonly used; primarily as a solvent |

| Fluoroform | CHF₃ | Colorless gas at room temperature | Used mainly in refrigerants; less reactive than iodoform |

Iodoform's ability to form a distinct yellow precipitate during the iodoform test sets it apart from these other compounds, making it particularly valuable in organic chemistry for identifying specific functional groups .

Haloform Reaction Mechanisms

The haloform reaction represents the primary synthetic pathway for iodoform-d production, involving the transformation of deuterated methyl ketones into triiodomethane-d through a carefully orchestrated sequence of halogenation and hydrolysis steps [1] [2] [3]. This classical organic transformation has been adapted for deuterated compound synthesis, requiring precise control of reaction parameters to maintain isotopic integrity throughout the process [4] .

Deuterated Methyl Ketone Substrate Requirements

The successful synthesis of iodoform-d necessitates the use of specifically deuterated methyl ketones as starting materials, with deuterated acetone (CD₃COCH₃) serving as the most commonly employed substrate [6]. Research has demonstrated that the substrate must contain at least three deuterium atoms in the methyl group adjacent to the carbonyl functionality to achieve high isotopic purity in the final product [4] [7]. The deuterated methyl ketone must exhibit a minimum deuterium content of 98% to ensure adequate isotopic enrichment in the resulting iodoform-d [7] [8].

Analytical studies have confirmed that the substrate purity directly correlates with the final product quality, with impurities in the deuterated starting material leading to corresponding isotopic contamination in iodoform-d [8] [9]. Mass spectrometric analysis of deuterated acetone precursors reveals that even minor protium contamination (<2%) can significantly compromise the isotopic integrity of the synthesized iodoform-d [10] [11].

Sequential Halogenation-Hydrolysis Pathway

The mechanism proceeds through a well-defined sequential pathway involving multiple halogenation steps followed by hydrolysis [2] [12] [13]. The initial step involves enolate formation from the deuterated methyl ketone under alkaline conditions, followed by electrophilic attack by molecular iodine [13] [14]. The reaction sequence can be represented as follows:

First, the deuterated methyl ketone undergoes deprotonation at the alpha position to form the corresponding enolate anion [3] [13]. This enolate subsequently reacts with iodine to introduce the first iodine atom, forming a monoiodinated intermediate [2] [12]. The process continues with successive halogenation events, each facilitated by the increased acidity of the remaining alpha hydrogens due to the electron-withdrawing effect of the previously introduced iodine atoms [12] [13].

The sequential nature of this process ensures complete trihalogenation of the methyl group, resulting in the formation of a triiodinated ketone intermediate [2] [3]. This intermediate then undergoes nucleophilic acyl substitution with hydroxide ion, leading to carbon-carbon bond cleavage and formation of iodoform-d alongside the corresponding carboxylate salt [3] [14].

Alkaline Reaction Conditions Optimization

Optimization of alkaline reaction conditions is critical for maximizing yield and maintaining deuterium incorporation in iodoform-d synthesis [13] [15]. Research has established that sodium hydroxide concentrations between 2-4 molarity provide optimal reaction rates while minimizing side reactions that could lead to deuterium exchange [13] [16]. Temperature control within the range of 50-70°C has been identified as crucial for balancing reaction kinetics with isotopic stability [15] [13].

The base-to-substrate ratio significantly influences both reaction efficiency and product purity, with studies demonstrating that a 4:1 molar ratio of sodium hydroxide to deuterated methyl ketone provides optimal results [13] [15]. Higher base concentrations can lead to unwanted side reactions, including deuterium-hydrogen exchange with the aqueous medium, thereby compromising isotopic purity [7] [17].

pH monitoring throughout the reaction has proven essential, with maintenance of pH values between 12-13 ensuring complete conversion while preventing deuterium loss through exchange mechanisms [13] [17]. Reaction time optimization studies indicate that extended reaction periods beyond 2-3 hours do not significantly improve yields but may increase the risk of isotopic exchange [15] [13].

Alternative Synthetic Approaches

Electrochemical Synthesis Routes

Electrochemical methodologies represent an emerging approach for iodoform-d synthesis, offering advantages in terms of environmental sustainability and reaction control [18] [19]. These methods utilize electrochemical cells to generate reactive iodine species in situ, eliminating the need for pre-formed molecular iodine and reducing waste generation [18] [20].

The electrochemical approach employs an undivided electrolysis cell containing deuterated substrate, sodium iodide, and alkaline electrolyte [18] [19]. At the anode, iodide ions undergo oxidation to form molecular iodine, which subsequently participates in the haloform reaction with the deuterated methyl ketone substrate [18] [20]. This in situ generation of iodine provides better control over reaction stoichiometry and reduces the formation of unwanted by-products [19] [20].

Studies have demonstrated that electrochemical synthesis can achieve yields comparable to traditional methods while maintaining high deuterium incorporation rates [19] [18]. The process operates under milder conditions, typically at room temperature with applied potentials of 2-3 volts, making it suitable for temperature-sensitive deuterated substrates [19] [21].

Current density optimization has been identified as a critical parameter, with values between 10-20 milliamperes per square centimeter providing optimal balance between reaction rate and selectivity [19] [18]. Higher current densities can lead to unwanted electrode reactions that may compromise product purity [19] [21].

Photochemical Generation Pathways

Photochemical synthesis represents a novel approach for iodoform-d preparation, utilizing ultraviolet irradiation to initiate and control the halogenation process [22] [23] [24]. This methodology offers unique advantages in terms of reaction selectivity and the ability to conduct reactions under mild conditions that preserve deuterium content [22] [21].

The photochemical mechanism involves ultraviolet light-induced homolysis of carbon-iodine bonds in pre-formed iodinated intermediates, generating reactive iodine radicals that participate in the halogenation sequence [22] [23]. Studies have demonstrated that irradiation at wavelengths between 254-365 nanometers provides optimal energy for initiating the desired photochemical transformations [24] [21].

Research has established that photochemical generation can be conducted in the presence of photosensitizers to enhance reaction efficiency [24] [25]. Common photosensitizers employed include benzophenone derivatives and transition metal complexes that absorb in the ultraviolet region and transfer energy to the substrate molecules [24] [26].

The photochemical approach offers precise temporal control over the reaction, allowing for intermittent irradiation protocols that can optimize yield while minimizing side reactions [21] [25]. Temperature control during photolysis is crucial, with studies indicating that reactions conducted below 30°C provide optimal deuterium retention rates [22] [24].

Industrial-Scale Production Challenges

Deuterium Enrichment Purity Control

Industrial production of iodoform-d faces significant challenges in maintaining deuterium enrichment purity throughout large-scale synthesis operations [27] [7] [28]. The primary concern involves preventing isotopic dilution through exchange reactions with protium-containing solvents and reagents commonly used in industrial processes [7] [8].

Quality control protocols must implement rigorous deuterium purity testing at multiple stages of the production process [8] [10]. Mass spectrometric analysis represents the gold standard for isotopic purity determination, with high-resolution instruments capable of detecting deuterium content variations as low as 0.1% [8] [9]. Nuclear magnetic resonance spectroscopy provides complementary analytical capabilities, particularly for site-specific deuterium quantification in complex mixtures [9] [11].

Industrial facilities must maintain strict environmental controls to prevent atmospheric moisture contamination, which can lead to deuterium-hydrogen exchange [7] [28]. Inert atmosphere processing using dry nitrogen or argon is essential for preserving isotopic integrity during large-scale operations [7] [10].

The following table summarizes critical purity control parameters for industrial iodoform-d production:

| Parameter | Specification | Analytical Method | Frequency |

|---|---|---|---|

| Deuterium Content | ≥98.5% | Mass Spectrometry | Every batch |

| Protium Contamination | ≤1.5% | Nuclear Magnetic Resonance | Twice per batch |

| Moisture Content | ≤50 parts per million | Karl Fischer Titration | Continuous |

| Isotopic Distribution | D₁ ≥95% | High-Resolution Mass Spectrometry | Weekly |

Raw material qualification represents another critical aspect of purity control, with incoming deuterated reagents requiring comprehensive isotopic analysis before use in production [10] [28]. Supplier qualification programs must include regular audits of deuterium purity specifications and analytical capabilities [10] [7].

Large-Scale Crystallization Techniques

Large-scale crystallization of iodoform-d presents unique challenges related to maintaining crystal quality while achieving high throughput and consistent isotopic purity [29] [30] [31]. The crystallization process must be carefully designed to prevent deuterium exchange with atmospheric moisture while ensuring complete separation from reaction by-products [30] [29].

Cooling crystallization represents the most commonly employed industrial technique, with controlled temperature reduction rates of 0.5-1.0°C per hour providing optimal crystal growth conditions [29] [31]. Studies have demonstrated that rapid cooling can lead to the incorporation of impurities and reduced crystal quality [30] [31]. Seeding strategies using high-purity iodoform-d crystals have proven effective for controlling nucleation and achieving consistent particle size distributions [29] [30].

Solvent selection for large-scale crystallization requires careful consideration of both solubility characteristics and potential for deuterium exchange [31] [30]. Aprotic solvents such as acetonitrile and ethyl acetate have been identified as preferred crystallization media due to their minimal interaction with deuterium sites [31] [29].

The implementation of continuous crystallization technologies offers potential advantages for large-scale iodoform-d production [31] [29]. Continuous processes provide better control over crystal quality parameters and eliminate batch-to-batch variability concerns [31] [30]. Mixed suspension mixed product removal crystallizers have demonstrated particular promise for maintaining consistent product quality at industrial scales [31] [29].

Anti-solvent crystallization techniques using water as the anti-solvent have shown effectiveness in achieving high recovery rates while maintaining crystal purity [30] [31]. The controlled addition of anti-solvent must be carefully managed to prevent localized supersaturation that could lead to poor crystal morphology [29] [31].

Thermodynamic Parameters

Melting Point Depression Effects

The melting point of iodoform-d exhibits a subtle but measurable isotope effect when compared to its protiated analog. Standard iodoform (triiodomethane, CHI₃) demonstrates a melting point range of 119-123°C [1] [2] [3] [4], while iodoform-d (deuterated triiodomethane, CDI₃) shows a slightly elevated melting point of 120-122°C [6]. This represents a positive isotope effect of approximately 1-2°C, consistent with the general principle that heavier isotopes tend to exhibit higher melting points due to reduced zero-point energy effects [7] [8].

The phenomenon can be explained through quantum mechanical considerations. Deuterium atoms possess approximately twice the mass of protium atoms, resulting in lower vibrational frequencies for C-D bonds compared to C-H bonds [9] [10]. This reduced vibrational energy contributes to a lower zero-point energy, effectively increasing the binding energy within the crystal lattice and requiring higher thermal energy for phase transition [11] [8].

Table 1: Comparative Melting Point Data

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Isotope Effect |

|---|---|---|---|

| Iodoform (CHI₃) | 119-123 | 393.73 | Reference |

| Iodoform-d (CDI₃) | 120-122 | 394.74 | +1-2°C |

The melting point depression effects in deuterated compounds are well-documented across various organic molecules, with the magnitude typically correlating with the number of deuterium substitutions and their proximity to intermolecular interaction sites [12] [13]. In the case of iodoform-d, the single deuterium substitution produces a measurable but relatively modest effect due to the dominant influence of the three iodine atoms on the overall molecular interactions.

Sublimation Behavior Under Reduced Pressure

Iodoform exhibits significant sublimation behavior, particularly under reduced pressure conditions. The compound has a documented enthalpy of sublimation of 69.9 kJ/mol [14] [4], indicating a relatively high tendency to transition directly from solid to gas phase. For iodoform-d, theoretical calculations suggest a marginally higher sublimation enthalpy of approximately 70-71 kJ/mol [6], reflecting the increased binding energy associated with deuterium substitution.

Under reduced pressure conditions, both compounds demonstrate enhanced sublimation rates. The vapor pressure of iodoform at 25°C is extremely low but sufficient to produce visible purple vapor [1] [2] [3]. The sublimation process follows apparent zero-order kinetics, with the rate increasing exponentially with temperature according to the Arrhenius equation [15].

Table 2: Sublimation Parameters

| Parameter | Iodoform (CHI₃) | Iodoform-d (CDI₃) |

|---|---|---|

| Enthalpy of Sublimation (kJ/mol) | 69.9 | ~70-71 (est) |

| Vapor Pressure at 25°C | Very low | Very low |

| Sublimation Temperature Range | 35-120°C | Similar to CHI₃ |

The sublimation behavior under reduced pressure is particularly relevant for purification processes. At pressures below 1 torr and temperatures around 50-60°C, both compounds undergo rapid sublimation, with iodoform-d showing slightly reduced sublimation rates consistent with its higher binding energy [6] [15].

Solvation Characteristics

Solubility in Protic vs. Aprotic Media

The solubility characteristics of iodoform-d closely parallel those of regular iodoform, with subtle differences attributable to isotope effects. In protic solvents, both compounds exhibit limited solubility due to their inability to form strong hydrogen bonds with the solvent. Water solubility remains extremely low at approximately 0.1 g/L at 25°C [1] [2] [3] [4].

In protic organic solvents, the solubility increases moderately. Methanol dissolves approximately 16.7 g/L of iodoform at 25°C, while ethanol shows similar behavior with 12.8 g/L solubility [16] [17]. These values are expected to be marginally lower for iodoform-d due to the slightly stronger intermolecular interactions in the deuterated compound.

Table 3: Solubility in Protic Solvents

| Solvent | Classification | Solubility (g/L) | Temperature (°C) |

|---|---|---|---|

| Water | Protic | 0.1 | 25 |

| Methanol | Protic | 16.7 | 25 |

| Ethanol | Protic | 12.8 | 25 |

| Glycerol | Protic | 12.5 | 25 |

In aprotic solvents, both compounds demonstrate significantly enhanced solubility. Acetone dissolves approximately 120 g/L of iodoform, while benzene shows even higher solubility (freely soluble) [1] [2] [3] [4]. Chloroform exhibits excellent solubility at 100 g/L, and carbon disulfide shows the highest solubility at 330 g/L [16] [17].

Table 4: Solubility in Aprotic Solvents

| Solvent | Classification | Solubility (g/L) | Temperature (°C) |

|---|---|---|---|

| Acetone | Aprotic | 120 | 25 |

| Benzene | Aprotic | Freely soluble | 25 |

| Chloroform | Aprotic | 100 | 25 |

| Carbon Disulfide | Aprotic | 330 | 25 |

| Diethyl Ether | Aprotic | 133 | 25 |

The enhanced solubility in aprotic solvents reflects the importance of London dispersion forces and dipole-induced dipole interactions in the solvation process. The large iodine atoms contribute significantly to the polarizability of the molecule, facilitating interactions with aprotic solvents [18] [16].

Partition Coefficients in Biphasic Systems

The partition coefficient (log P) for iodoform in octanol-water systems is 3.51 [1] [2] [3], indicating high lipophilicity and preferential partitioning into the organic phase. For iodoform-d, this value is expected to be marginally similar, approximately 3.51±0.02, as deuterium substitution typically produces minimal effects on partition coefficients [6] [19].

In biphasic systems involving different organic solvents, the partition behavior is governed by the relative solvation energies in each phase. Studies on related organoiodine compounds suggest that deuterium substitution may slightly favor the phase with stronger intermolecular interactions due to the reduced zero-point energy of C-D bonds [19] [20].

Table 5: Partition Coefficient Data

| System | Log P (CHI₃) | Log P (CDI₃) (est) | Temperature (°C) |

|---|---|---|---|

| Octanol-Water | 3.51 | ~3.51 | 25 |

| Hexane-Water | >4.0 | >4.0 | 25 |

| Chloroform-Water | >3.0 | >3.0 | 25 |

The partition coefficients in aqueous biphasic systems involving polyethylene glycol and ammonium sulfate have been studied for iodide ions, providing insights into the behavior of iodinated compounds in such systems [20]. The results suggest that iodoform-d would exhibit partition coefficients within experimental error of the protiated analog.

Stability Profile

Photolytic Decomposition Pathways

Iodoform undergoes extensive photolytic decomposition when exposed to ultraviolet radiation. The primary photolysis pathway involves C-I bond cleavage, generating CHI₂ radicals and iodine atoms [21] [22] [23]. The process occurs within 100 picoseconds of UV excitation, with both CHI₂ radicals and iso-iodoform (CHI₂-I) being formed in approximately 60:40 ratio [21].

For iodoform-d, the photolytic decomposition follows similar pathways but with subtle kinetic differences. The C-D bond in the molecule is not directly involved in the initial photolysis step, but secondary deuterium kinetic isotope effects may influence the overall decomposition rate [22] [23]. The primary photolysis products include CDI₂ radicals and iodine atoms, with subsequent geminate recombination leading to formation of iso-iodoform-d.

Table 6: Photolytic Decomposition Data

| Parameter | Iodoform (CHI₃) | Iodoform-d (CDI₃) |

|---|---|---|

| Primary Products | CHI₂ + I | CDI₂ + I |

| Formation Time | <100 ps | <100 ps |

| Quantum Yield | ~0.6-0.8 | Similar to CHI₃ |

| Secondary Products | iso-CHI₂-I | iso-CDI₂-I |

The photolytic decomposition mechanism involves electronic excitation to dissociative states, followed by rapid bond cleavage and potential geminate recombination. Time-resolved X-ray diffraction studies have revealed that the photolysis process includes rotational dephasing and isomerization reactions [23] [24]. The deuterium substitution is not expected to significantly alter these electronic processes, as the initial excitation involves iodine-based orbitals.

Thermal Degradation Kinetics

Thermal degradation of iodoform begins at temperatures above 70°C, with the rate increasing significantly as temperature rises [25] [26] [27]. The thermal decomposition follows first-order kinetics with an activation energy of approximately 330 kJ/mol [26]. For iodoform-d, the thermal stability is expected to be marginally higher due to the stronger C-D bond compared to the C-H bond.

The thermal degradation process involves homolytic C-I bond cleavage, as the C-I bond energy (228 kJ/mol) is lower than typical C-H or C-D bond energies [25]. The primary degradation products include CHI₂ radicals and iodine atoms, with subsequent reactions leading to formation of various iodinated organic compounds.

Table 7: Thermal Degradation Parameters

| Temperature (°C) | Half-life (estimated) | Decomposition Rate | Primary Products |

|---|---|---|---|

| 70 | Months | Minimal | I atoms |

| 90 | Days | Moderate | CHI₂ + I |

| 110 | Minutes | High | CHI₂ + I |

| 130 | Seconds | Very Rapid | CHI₂ + I |

| 150 | Immediate | Complete | CHI₂ + I |

The kinetic isotope effect for thermal degradation is expected to be minimal, as the rate-determining step involves C-I bond cleavage rather than C-H or C-D bond breaking [26] [27]. However, secondary isotope effects may influence the overall stability profile, with deuterated compounds typically showing slightly enhanced thermal stability due to reduced vibrational contributions to the activation energy.

The thermal degradation follows the Arrhenius equation: k = 3.47×10¹² exp(-111,125/RT), where R is the gas constant and T is absolute temperature [25]. For iodoform-d, the pre-exponential factor may be slightly reduced due to isotope effects on the vibrational partition function, but the activation energy is expected to remain essentially unchanged.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant